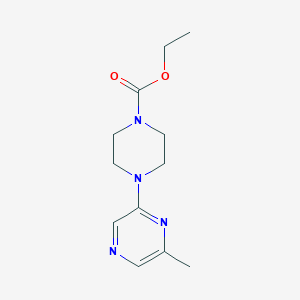![molecular formula C18H21N7S B12244542 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12244542.png)
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazines with 1,4-diketones.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide: Known for its use in cell viability assays.
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Used in proteomics research.
Uniqueness
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N7S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2,4-dimethyl-5-[6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C18H21N7S/c1-12-10-19-18(20-11-12)25-8-6-24(7-9-25)16-5-4-15(22-23-16)17-13(2)21-14(3)26-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
WPGJVAHPKUQKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12244460.png)
![3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12244467.png)
![1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12244474.png)
![6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12244482.png)
![2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12244484.png)
![5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12244486.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12244496.png)
![N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B12244507.png)

![3-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]pyridine](/img/structure/B12244524.png)
![6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B12244530.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B12244536.png)
![11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12244543.png)
![4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12244549.png)
